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Cat. No.: B610332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Pteropterin monohydrate's specificity for

dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism and a key target in

chemotherapy. By comparing its performance with established DHFR inhibitors and presenting

relevant experimental data, this document serves as a valuable resource for researchers in

drug discovery and development.

Introduction to Dihydrofolate Reductase and its
Inhibition
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway,

responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its

derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino

acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR

disrupts DNA replication and cell proliferation, making it an effective target for anticancer and

antimicrobial agents.

Pteropterin, also known as Teropterin or pteroyl-γ-glutamyl-γ-glutamylglutamic acid, is a folic

acid analog that has been investigated for its antineoplastic properties. Like other folate

analogs, its mechanism of action is presumed to involve the competitive inhibition of DHFR.

This guide evaluates the specificity of Pteropterin monohydrate for DHFR by comparing it

with well-characterized inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b610332?utm_src=pdf-interest
https://www.benchchem.com/product/b610332?utm_src=pdf-body
https://www.benchchem.com/product/b610332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Analysis of DHFR Inhibitors
While specific inhibitory constant (IC50 or Ki) data for Pteropterin monohydrate against

DHFR is not readily available in public literature, its structural similarity to folic acid and its

polyglutamated nature suggest an affinity for the enzyme. The following table compares the

inhibitory activities of well-established DHFR inhibitors across various species. This data

provides a benchmark for evaluating the potential efficacy of novel inhibitors like Pteropterin
monohydrate.

Inhibitor
Target
Organism/Enz
yme

IC50 Ki Reference(s)

Methotrexate
Human

(recombinant)
- 3.4 pM [1]

Human (CEM

cells)
4.4 nM - [2]

Human (AGS

cells)
6.2 ± 0.9 nM - [3]

Human (SaOS-2

cells)
71.1 ± 1.7 nM - [3]

L1210 Mouse

Leukemia
0.160 µM - [4]

Neisseria

gonorrhoeae
- 13 pM [5]

Aminopterin
Human

(recombinant)
- 3.7 pM [2]

L1210 Mouse

Leukemia
0.072 µM - [4]

Trimethoprim Escherichia coli 5.89 nM - [6]

Human

(recombinant)
- 0.5 µM (KD)
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Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of

an inhibitor's potency. Lower values indicate higher potency. KD (dissociation constant) is a

measure of binding affinity.

Signaling Pathway: Folate Metabolism and DHFR
Inhibition
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and

the mechanism of its inhibition by folate analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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